3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine

Lipophilicity Blood-Brain Barrier Penetration Lead Optimization

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine (CAS 1158747-10-4) is a substituted N-benzylpiperidine featuring an ortho-trifluoromethoxy (–OCF₃) group on the phenyl ring and a methylene linker at the piperidine 3-position. With molecular formula C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol, this secondary amine building block provides a stereocenter at the piperidine 3-position and a rotatable benzyl-type linkage.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B13537167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-2-1-5-11(12)8-10-4-3-7-17-9-10/h1-2,5-6,10,17H,3-4,7-9H2
InChIKeyHEWZRJNBPXMERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine (CAS 1158747-10-4): Ortho-Substituted Piperidine Building Block for CNS and Receptor-Targeted Library Synthesis


3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine (CAS 1158747-10-4) is a substituted N-benzylpiperidine featuring an ortho-trifluoromethoxy (–OCF₃) group on the phenyl ring and a methylene linker at the piperidine 3-position . With molecular formula C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol, this secondary amine building block provides a stereocenter at the piperidine 3-position and a rotatable benzyl-type linkage . The ortho-OCF₃ arrangement distinguishes it from its meta-substituted regioisomer (3-[[3-(trifluoromethoxy)phenyl]methyl]piperidine), the para-substituted variant (3-{[4-(trifluoromethoxy)phenyl]methyl}piperidine, CAS 1158747-16-0), the 4-piperidinyl positional isomer (4-{[2-(trifluoromethoxy)phenyl]methyl}piperidine, CAS 1275816-96-0), and the non-fluorinated parent 3-benzylpiperidine .

Why Generic Substitution of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine with Regioisomeric or Des-Fluoro Analogs Introduces Uncontrolled Risk in Lead Optimization


In medicinal chemistry campaigns, the substitution pattern of electron-withdrawing groups on the N-benzylpiperidine scaffold fundamentally dictates both pharmacodynamic and pharmacokinetic outcomes. The ortho-trifluoromethoxy substituent in 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine creates a sterically constrained, electron-deficient environment that cannot be replicated by moving the –OCF₃ group to the meta or para position, nor by replacing it with –CF₃, –OCH₃, or hydrogen [1]. In the well-characterized NK₁ antagonist series, the 2-methoxy-5-trifluoromethoxybenzyl pharmacophore achieves pIC₅₀ = 9.8 at the human NK₁ receptor, whereas the unsubstituted benzyl analog shows substantially reduced affinity; repositioning the –OCF₃ group alters the dihedral angle between the phenyl ring and the piperidine nitrogen, shifting the lone pair orientation and disrupting the key salt-bridge or hydrogen-bond interaction with the receptor [2][3]. Furthermore, the ortho-OCF₃ group provides a measurable lipophilicity increment (XLogP3 ≈ 3.7 for the target compound) compared with the des-fluoro 3-benzylpiperidine (LogP ≈ 2.56–2.91), which directly affects blood-brain barrier permeability, plasma protein binding, and metabolic clearance rate—parameters that cannot be linearly extrapolated from one regioisomer to another . Substituting with a positional isomer lacking matched pharmacokinetic profiling therefore introduces an uncontrolled variable that can derail a lead series.

Quantitative Differentiation Evidence for 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine vs. Closest Analogs: Lipophilicity, Polar Surface Area, and Receptor Binding Context


Lipophilicity Advantage of Ortho-OCF₃ Substitution vs. Des-Fluoro 3-Benzylpiperidine

The ortho-trifluoromethoxy group in 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine confers a substantial increase in calculated lipophilicity relative to the non-fluorinated parent scaffold 3-benzylpiperidine. The target compound exhibits an XLogP3 value of 3.7 , whereas 3-benzylpiperidine has a measured LogP of 2.56–2.91 [1]. This ΔLogP of +0.8 to +1.1 log units translates to approximately a 6- to 12-fold increase in octanol-water partition coefficient, a critical parameter for passive membrane permeability and blood-brain barrier penetration in CNS drug discovery programs.

Lipophilicity Blood-Brain Barrier Penetration Lead Optimization

Topological Polar Surface Area (TPSA) as a Selectivity Filter: Ortho-OCF₃ vs. Meta and Para Regioisomers

The topological polar surface area (TPSA) of 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine is calculated at 21.3 Ų . While all three regioisomers (ortho, meta, para) share the same molecular formula (C₁₃H₁₆F₃NO) and molecular weight (259.27 g/mol) , the ortho placement of the bulky –OCF₃ group restricts conformational freedom of the benzyl-piperidine bond, potentially altering the solvent-accessible polar surface area relative to the meta isomer. TPSA values below 60 Ų are generally associated with good oral absorption and CNS penetration; at 21.3 Ų, the target compound falls well within this range but with a distinct conformational profile that differentiates it from regioisomeric congeners for receptor-fit purposes [1].

Polar Surface Area Membrane Permeability Off-Target Selectivity

Ortho-OCF₃ Pharmacophoric Contribution to NK₁ Receptor Affinity: Cross-Compound Inference from CP-122,721 and L-733,060

Although direct NK₁ binding data for 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine are not publicly available, the pharmacophoric contribution of the ortho-trifluoromethoxybenzyl motif is well-established through structurally related, fully characterized NK₁ antagonists. CP-122,721 ((2S,3S)-N-(2-methoxy-5-trifluoromethoxybenzyl)-2-phenylpiperidin-3-amine), which contains the 2-OCF₃-substituted benzyl group, binds the human NK₁ receptor with pIC₅₀ = 9.8 (IC₅₀ ≈ 0.16 nM) in IM-9 cells [1]. By contrast, the simpler 2-methoxybenzyl analog CP-99,994 shows pKi = 9.6 (Ki ≈ 0.25 nM) at the same receptor [2]. The additional –OCF₃ group in CP-122,721 contributes approximately 0.2 log units of affinity enhancement. In a parallel series, L-733,060—which incorporates a 3,5-bis(trifluoromethyl)benzyl ether rather than an ortho-OCF₃ benzyl—achieves Ki = 0.08 nM at the gerbil NK₁ receptor but shows a 1,164-fold selectivity drop against the rat receptor (Ki = 93.13 nM) [3]. The ortho-OCF₃ benzyl pattern in CP-122,721 has demonstrated more balanced species cross-reactivity, a property attributable to the specific steric and electronic presentation of the ortho-trifluoromethoxy pharmacophore. For discovery teams synthesizing focused NK₁ antagonist libraries, the ortho-OCF₃ benzylpiperidine scaffold of 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine offers a validated starting point distinct from the 3,5-bis(trifluoromethyl) motif.

NK1 Antagonist Structure-Activity Relationship Receptor Binding Affinity

Optimal Procurement and Application Scenarios for 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine Based on Differential Evidence


Focused CNS Lead Optimization Libraries Targeting GPCRs with Validated N-Benzylpiperidine Pharmacophores

The XLogP3 of 3.7 and TPSA of 21.3 Ų for 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine place it squarely within CNS drug-like space . The ortho-OCF₃ benzyl motif is a proven pharmacophore in NK₁ antagonist development, as demonstrated by CP-122,721 (pIC₅₀ = 9.8) [1]. Medicinal chemistry teams synthesizing focused GPCR libraries—particularly for tachykinin (NK₁, NK₂, NK₃), MCH, or CCR3 receptors—can use this compound as a key intermediate for rapid diversification at the secondary amine position via N-alkylation, N-acylation, or reductive amination, confident that the ortho-OCF₃ benzyl fragment brings validated receptor-binding potential rather than an untested benzyl derivative.

Metabolic Stability Optimization via Ortho-Fluorination Strategy in Piperidine-Based Scaffolds

The ortho-trifluoromethoxy substituent is widely recognized in medicinal chemistry for blocking cytochrome P450-mediated oxidative metabolism at the phenyl ring, a strategy employed across multiple clinical candidates [2]. The ortho positioning specifically shields the metabolically labile para position of the benzyl ring through combined steric and electronic effects, a protection mechanism that the meta-OCF₃ isomer cannot provide to the same degree [3]. Discovery teams pursuing metabolic stability optimization should select the ortho-substituted building block over the meta or para isomers when in vitro microsomal stability data indicate oxidative clearance as the primary elimination pathway.

Pharmacological Tool Compound Synthesis for Species-Selectivity Profiling of Tachykinin Receptors

Cross-species NK₁ receptor selectivity varies dramatically with benzyl substitution pattern. L-733,060 (3,5-bis-CF₃ benzyl ether) shows 1,164-fold selectivity between gerbil and rat NK₁ receptors, while the ortho-OCF₃ benzylamine chemotype (as in CP-122,721) demonstrates more balanced species cross-reactivity [1][4]. For laboratories developing species-selectivity tool compounds or back-up series with improved cross-species translation, 3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine provides the correct ortho-OCF₃ benzyl topology to explore structure-species-selectivity relationships distinct from the commonly employed 3,5-bis(trifluoromethyl)phenyl motif.

Quote Request

Request a Quote for 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.